Stereospecific Displacement of 15(S)-HETE from Cytosolic Actin
In competition experiments using a biotinylated 15(S)-HETE probe, the order of effectiveness for displacing the probe from cytosolic proteins was 13(S)-HODE > 5(S)-HETE ≈ 15(S)-HETE ≫ stearic acid ≈ arachidonic acid ≈ 15(R)-HETE. The 15(R)-enantiomer was essentially ineffective as a competitor, confirming the strict stereochemical requirements for binding to the 43 kDa actin protein [1].
| Evidence Dimension | Relative displacement efficacy of 15(S)-HETE biotin hydrazide probe from cytosolic proteins |
|---|---|
| Target Compound Data | 15(S)-HETE-biotin hydrazide (used as probe) |
| Comparator Or Baseline | 13(S)-HODE, 5(S)-HETE, stearic acid, arachidonic acid, 15(R)-HETE |
| Quantified Difference | Order of effectiveness: 13(S)-HODE > 5(S)-HETE ≈ 15(S)-HETE ≫ stearic acid ≈ arachidonic acid ≈ 15(R)-HETE |
| Conditions | Rat basophilic leukemia (RBL-1) cell cytosol preparations; SDS-PAGE and chemiluminescent detection |
Why This Matters
Demonstrates the probe's stereoselectivity, validating its use over racemic or (R)-enantiomer analogs for identifying specific 15(S)-HETE-binding proteins.
- [1] Kang LT, Vanderhoek JY. Mono (S) hydroxy fatty acids: novel ligands for cytosolic actin. J Lipid Res. 1998;39(7):1476-1482. View Source
